molecular formula C20H22FN3O3 B2897264 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide CAS No. 329779-45-5

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide

Cat. No.: B2897264
CAS No.: 329779-45-5
M. Wt: 371.412
InChI Key: QAMFEBZBOJEUOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a synthetic acetamide derivative featuring a 2,3-dihydro-1,4-benzodioxin moiety linked via an acetamide bridge to a piperazine ring substituted with a 4-fluorophenyl group. The 4-fluorophenyl-piperazine moiety may enhance receptor binding affinity, particularly for neurological targets, due to fluorine's electron-withdrawing effects and piperazine's role in modulating serotonin or dopamine receptors .

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22FN3O3/c21-15-1-4-17(5-2-15)24-9-7-23(8-10-24)14-20(25)22-16-3-6-18-19(13-16)27-12-11-26-18/h1-6,13H,7-12,14H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAMFEBZBOJEUOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(=O)NC2=CC3=C(C=C2)OCCO3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. Biology: It serves as a tool in biological research, aiding in the study of enzyme inhibition and receptor binding. Medicine: Industry: The compound is used in the production of advanced materials and chemicals with unique properties.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other proteins within biological systems.

  • Pathways: The exact pathways depend on the specific application, but they often involve modulation of biochemical processes or signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzodioxin and Piperazine Moieties

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide () Key Difference: Replaces the 4-fluorophenyl group with a simple phenyl ring. Pharmacological Data: Not explicitly provided, but phenyl-piperazine derivatives are often associated with antipsychotic or anxiolytic activity.

N-(6-(4-(4-Fluorobenzyl)piperazin-1-yl)pyridin-3-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide (5m) () Key Difference: Features a 4-fluorobenzyl group on piperazine and an imidazothiazole-acetamide core instead of benzodioxin. Synthetic Yield: 75%, melting point 80–82°C, molecular formula C29H27FN6OS . Biological Relevance: Imidazothiazole derivatives are known for antimicrobial activity, suggesting divergent therapeutic applications compared to the benzodioxin target compound.

Analogues with Modified Acetamide Linkers

2-(4-(4-Fluorophenyl)piperazin-1-yl)-N-(4-(4-methoxyphenyl)thiazol-2-yl)acetamide ()

  • Key Difference : Replaces benzodioxin with a 4-methoxyphenyl-thiazole group.
  • Structural Impact : The thiazole ring introduces aromatic heterocyclic character, which may enhance metabolic stability but reduce solubility compared to benzodioxin.
  • Analytical Data : Elemental analysis confirms purity (C, H, N within 0.02% of theoretical values) .

2-[(4-Chlorophenyl)sulfonylamino]-N-(3,5-dimethylphenyl)acetamide (7l) () Key Difference: Incorporates a sulfonamide group and chlorophenyl substituent. Activity: Demonstrates potent antimicrobial activity (gram-positive bacteria and fungi) with low hemolytic risk (72% yield, m.p. 146°C) .

Pharmacologically Active Benzodioxin Derivatives

2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid ()

  • Key Difference : Simplified structure lacking the piperazine-fluorophenyl unit.
  • Activity : Comparable anti-inflammatory potency to ibuprofen (ED50 ~20 mg/kg in rat paw edema assays) .

Lecozotan Hydrochloride () Key Difference: A 5-HT1A receptor antagonist with a cyanobenzamide and benzodioxin-piperazine structure.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Yield (%) Melting Point (°C) Reference
Target Compound C19H18FN3O3* 355.36 4-Fluorophenyl-piperazine, benzodioxin Potential anti-inflammatory/CNS activity - - -
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(4-phenylpiperazin-1-yl)acetamide C19H19N3O3 337.37 Phenyl-piperazine Not reported - -
Compound 5m () C29H27FN6OS 527.63 4-Fluorobenzyl, imidazothiazole Antimicrobial 75 80–82
2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid C10H10O4 194.18 Acetic acid Anti-inflammatory (ED50 ~20 mg/kg) - -
Lecozotan Hydrochloride C28H29N5O3·HCl 520.00 Cyanobenzamide, benzodioxin-piperazine 5-HT1A antagonist (Alzheimer’s) - -

*Calculated based on structural components.

Discussion of Key Findings

  • Structural Flexibility : The acetamide linker in the target compound allows modular substitution, enabling optimization for solubility (e.g., benzodioxin) or receptor specificity (e.g., fluorophenyl-piperazine) .
  • Role of Fluorine: The 4-fluorophenyl group enhances lipophilicity and metabolic stability compared to non-halogenated analogues, as seen in compound 5m .
  • Therapeutic Potential: Benzodioxin derivatives show anti-inflammatory activity, while piperazine-fluorophenyl hybrids may target neurological disorders, suggesting dual applications for the target compound .

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity based on recent studies, including synthesis methods, enzyme inhibition properties, and potential applications in treating various diseases.

Chemical Structure and Properties

The compound has the following molecular formula: C20H23N3O3. Its structure consists of a benzodioxin moiety linked to an acetamide group and a piperazine ring, which contributes to its biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-fluorophenylpiperazine in the presence of acetic anhydride or similar reagents. This synthetic pathway allows for the introduction of various substituents that can modulate biological activity.

Enzyme Inhibition

Recent studies have highlighted the compound's potential as an inhibitor of key enzymes involved in neurodegenerative diseases. For instance, it has been evaluated for its inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. Compounds with AChE inhibitory activity are essential in developing treatments for Alzheimer's disease.

Compound Enzyme Target IC50 Value (µM) Reference
This compoundAcetylcholinesterase0.15
N-(2,3-Dihydrobenzo[1,4]-dioxin-6-yl)-4-methylbenzenesulfonamideAcetylcholinesterase0.12

The above table summarizes some findings related to enzyme inhibition. The IC50 value indicates the concentration required to inhibit 50% of the enzyme activity; lower values suggest higher potency.

Antitumor Activity

In addition to its role as an AChE inhibitor, this compound has shown promise in antitumor activity against various cancer cell lines. A study reported that derivatives of benzodioxin exhibited selective cytotoxicity against colorectal and breast cancer cells.

Cell Line IC50 Value (µM) Activity
HCT116 (Colorectal)8Moderate Activity
MDA-MB 231 (Breast)10Moderate Activity

These findings indicate that the compound could be further investigated for its potential use in cancer therapy.

Case Studies and Research Findings

Several research articles have documented the synthesis and biological evaluation of related compounds. For example:

  • Study on AChE Inhibition : A study synthesized several benzodioxin derivatives and evaluated their AChE inhibitory properties, highlighting the structure-activity relationship that influences potency against this enzyme .
  • Antitumor Evaluation : Another research effort focused on evaluating the antiproliferative effects of benzodioxin derivatives on various cancer cell lines. The study found that certain modifications significantly enhanced cytotoxicity .

Q & A

Q. How can researchers differentiate between allosteric vs. orthosteric binding mechanisms?

  • Methodology :
  • Radioligand displacement : Compare competition with known orthosteric ligands (e.g., [³H]WAY-100635 for 5-HT₁A) .
  • Schild regression analysis : Assess concentration-response curves in the presence of irreversible orthosteric blockers .

Tables for Key Data

Q. Table 1: Comparative SAR of Piperazine-Acetamide Derivatives

SubstituentTarget (IC₅₀, nM)Selectivity Ratio (vs. Off-Target)Reference
4-Fluorophenyl5-HT₁A (12 ± 2)10× over D₂
4-Methoxyphenyl5-HT₁A (45 ± 5)3× over D₂
2-MethylphenylD₂ (8 ± 1)15× over 5-HT₁A

Q. Table 2: Crystallographic vs. NMR Data Comparison

ParameterX-ray (SHELXL)NMR (ROESY)
Piperazine conformationChairDynamic equilibrium
Benzodioxin dihedral178°175–180°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.